molecular formula C24H19BrN4OS2 B12154578 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12154578
M. Wt: 523.5 g/mol
InChI Key: AOPCEIAWMVYECU-UHFFFAOYSA-N
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Description

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a benzimidazole moiety, a bromophenyl group, and a tetrahydrobenzothieno pyrimidinone core

Preparation Methods

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the sulfanyl group: The benzimidazole derivative can be reacted with a suitable thiol compound to introduce the sulfanyl group.

    Formation of the tetrahydrobenzothieno pyrimidinone core: This involves cyclization reactions, often using bromophenyl derivatives and appropriate cyclizing agents under controlled conditions.

    Final assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the bromophenyl group or other reducible functionalities.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in further cyclization reactions to form more complex ring structures.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:

    Benzimidazole derivatives: These compounds share the benzimidazole moiety and may have similar biological activities.

    Bromophenyl compounds: Compounds with a bromophenyl group can exhibit similar reactivity in substitution reactions.

    Tetrahydrobenzothieno pyrimidinone derivatives: These compounds have a similar core structure and may be used in similar applications.

The uniqueness of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of these structural features, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C24H19BrN4OS2

Molecular Weight

523.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-bromophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H19BrN4OS2/c25-14-9-11-15(12-10-14)29-23(30)21-16-5-1-4-8-19(16)32-22(21)28-24(29)31-13-20-26-17-6-2-3-7-18(17)27-20/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,26,27)

InChI Key

AOPCEIAWMVYECU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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